6-Phenyl-8-(3-nitrophenyl)-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between 2-aminopyridine and a carbonyl compound. The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as Lewis acids or bases .
Another approach involves the cyclization of appropriate precursors under high-temperature conditions. For example, the reaction of 3-nitrobenzaldehyde with 2-aminopyridine in the presence of a catalyst such as polyphosphoric acid can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Nitro-phenyl)-6-pyridin-3-yl-[1,7]naphthyridine
- 8-(3-Nitro-phenyl)-6-o-tolyl-[1,7]naphthyridine
- 2,4-dichloro-1,7-naphthyridine
- 3-Bromo-8-chloro-1,7-naphthyridine
Uniqueness
8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13N3O2 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
8-(3-nitrophenyl)-6-phenyl-1,7-naphthyridine |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)17-10-4-8-15(12-17)20-19-16(9-5-11-21-19)13-18(22-20)14-6-2-1-3-7-14/h1-13H |
InChI Key |
SRVUGPYWYLBZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.